The Pivotal Discovery of 2,3-Diphosphoglycerate: A Historical and Technical Retrospective on the Work of Benesch and Benesch
The Pivotal Discovery of 2,3-Diphosphoglycerate: A Historical and Technical Retrospective on the Work of Benesch and Benesch
A comprehensive guide for researchers, scientists, and drug development professionals on the seminal research that unveiled the allosteric regulation of hemoglobin by 2,3-diphosphoglycerate (2,3-DPG), fundamentally altering our understanding of oxygen transport in the blood.
Introduction
In 1967, the landscape of respiratory physiology and hematology was irrevocably changed by the groundbreaking discovery of Reinhold Benesch and Ruth Benesch.[1][2] Their research identified 2,3-diphosphoglycerate (2,3-DPG), an organic phosphate present in high concentrations in human erythrocytes, as a crucial allosteric modulator of hemoglobin's affinity for oxygen.[2] This finding provided a long-sought-after explanation for the discrepancy between the oxygen-binding properties of hemoglobin in free solution and within red blood cells, a puzzle that had perplexed scientists for decades. This technical guide revisits the core findings of the Benesches' research, presenting their quantitative data, detailing their experimental methodologies, and providing visual representations of the key pathways and workflows that underpinned their landmark discovery.
The Core Discovery: 2,3-DPG as a Potent Allosteric Effector
The central tenet of Benesch and Benesch's work was the demonstration that 2,3-DPG significantly reduces the affinity of hemoglobin for oxygen.[2] They observed that the addition of 2,3-DPG to a solution of "stripped" hemoglobin—hemoglobin that has been purified to remove endogenous organic phosphates—caused a marked rightward shift in the oxygen-hemoglobin dissociation curve. This shift indicated that a higher partial pressure of oxygen was required to achieve the same level of hemoglobin saturation, signifying a decrease in oxygen affinity.
This allosteric regulation is achieved through the preferential binding of 2,3-DPG to the deoxygenated (T-state) conformation of the hemoglobin tetramer.[3] By stabilizing the T-state, 2,3-DPG promotes the release of oxygen from hemoglobin, particularly in the peripheral tissues where the partial pressure of oxygen is lower. The stoichiometry of this interaction was determined to be one mole of 2,3-DPG per mole of hemoglobin tetramer.
Quantitative Data: The Impact of 2,3-DPG on Hemoglobin's Oxygen Affinity
The meticulous quantitative work of Benesch and Benesch provided the concrete evidence for their discovery. The following table summarizes key data from their 1968 publication in the Proceedings of the National Academy of Sciences (PNAS), illustrating the dose-dependent effect of 2,3-DPG on the oxygen affinity of human hemoglobin, as measured by the logarithm of the partial pressure of oxygen at which hemoglobin is 50% saturated (log P50).
| Total 2,3-DPG Concentration (moles/liter) | log [2,3-DPG] | log P50 |
| 0 | - | 0.23 |
| 2 x 10⁻⁴ | -3.82 | 0.50 |
| 3 x 10⁻⁴ | -3.60 | 0.64 |
| 4 x 10⁻⁴ | -3.46 | 0.69 |
| 6 x 10⁻⁴ | -3.26 | 0.79 |
| 8 x 10⁻⁴ | -3.12 | 0.84 |
| 10 x 10⁻⁴ | -3.02 | 0.88 |
| 25 x 10⁻⁴ | -2.60 | 0.98 |
Data adapted from Benesch R, Benesch RE, Yu CI. (1968). Reciprocal binding of oxygen and diphosphoglycerate by human hemoglobin. Proc Natl Acad Sci U S A. 59(2):526-32.[4]
Key Experimental Protocols
The elegant yet rigorous experimental design employed by the Benesches was central to their discovery. The following outlines the key methodologies they utilized.
Preparation of "Stripped" (Phosphate-Free) Hemoglobin
A crucial first step in their experiments was the preparation of hemoglobin devoid of the organic phosphates that are normally present in red blood cells. This "stripped" hemoglobin served as a clean baseline for studying the effects of adding back specific compounds like 2,3-DPG.
Methodology:
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Hemolysate Preparation: Human red blood cells were washed and then lysed to release their hemoglobin content.
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Gel Filtration Chromatography: The resulting hemolysate was passed through a Sephadex G-25 column.
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Elution: The column was equilibrated and eluted with a 0.1 M sodium chloride solution. This process effectively separated the larger hemoglobin molecules from smaller molecules, including organic phosphates like 2,3-DPG and ATP.
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Verification: The final preparation was confirmed to be phosphate-free.
Determination of Oxygen-Hemoglobin Dissociation Curves
To quantify the effect of 2,3-DPG on hemoglobin's oxygen affinity, Benesch and Benesch measured the oxygen-hemoglobin dissociation curves under various conditions.
Methodology:
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Sample Preparation: Solutions of "stripped" hemoglobin were prepared at a concentration of 0.3% in 0.1 M NaCl at 20°C and a pH of 7.0 (measured before deoxygenation). Varying concentrations of 2,3-DPG were added to these solutions.
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Tonometry: The hemoglobin solutions were placed in a tonometer, a specialized apparatus that allows for the precise control of the gas phase in equilibrium with the liquid.
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Deoxygenation and Reoxygenation: The samples were first deoxygenated by equilibration with an oxygen-free gas (e.g., nitrogen). Subsequently, known partial pressures of oxygen were incrementally introduced into the tonometer.
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Spectrophotometric Measurement: At each oxygen partial pressure, the percentage of oxyhemoglobin was determined spectrophotometrically. The distinct absorption spectra of oxyhemoglobin and deoxyhemoglobin allow for their relative concentrations to be accurately measured.
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Data Plotting: The percentage of oxyhemoglobin saturation was plotted against the partial pressure of oxygen to generate the oxygen-hemoglobin dissociation curve. From this curve, the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) was determined.
Visualizing the Discovery: Pathways and Workflows
To further elucidate the concepts and processes central to the Benesches' research, the following diagrams have been generated using the DOT language.
Conclusion and Future Perspectives
The seminal work of Reinhold and Ruth Benesch on the role of 2,3-diphosphoglycerate fundamentally reshaped our understanding of oxygen transport and delivery. Their discovery not only solved a long-standing physiological riddle but also opened up new avenues of research into the pathophysiology of various diseases, including anemia, and informed practices in blood storage and transfusion medicine. The elegant experimental design and rigorous quantitative analysis that characterized their research serve as a timeless example of scientific inquiry. For contemporary researchers and drug development professionals, a deep appreciation of this historical perspective is invaluable, providing a foundational understanding of hemoglobin allostery that continues to inspire the development of novel therapeutic strategies for a range of hematological and ischemic disorders.
